molecular formula C49H81NO23 B14783709 Tylosin tartrate CRS

Tylosin tartrate CRS

Cat. No.: B14783709
M. Wt: 1052.2 g/mol
InChI Key: OOUBJGFRKYSIEG-OWNMZGHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tylosin tartrate CRS is a reference standard used primarily in laboratory tests as prescribed by the European Pharmacopoeia. It is a macrolide antibiotic derived from the bacterium Streptomyces fradiae. Tylosin tartrate is known for its effectiveness against a variety of gram-positive bacteria and mycoplasma organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tylosin tartrate is synthesized through a fermentation process involving Streptomyces fradiae. The fermentation broth is then subjected to various purification steps, including solvent extraction and crystallization, to obtain tylosin tartrate in its pure form .

Industrial Production Methods: Industrial production of tylosin tartrate involves large-scale fermentation followed by downstream processing to isolate and purify the compound. The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize yield .

Chemical Reactions Analysis

Types of Reactions: Tylosin tartrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of tylosin that may have altered biological activity or stability .

Scientific Research Applications

Tylosin tartrate CRS has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.

    Biology: Employed in studies involving bacterial protein synthesis and antibiotic resistance.

    Medicine: Investigated for its potential use in treating infections caused by gram-positive bacteria and mycoplasma.

    Industry: Utilized in the veterinary industry to prevent and treat infections in livestock

Mechanism of Action

Tylosin tartrate exerts its effects by binding to the 23S rRNA in the 50S ribosomal subunit of bacteria. This binding inhibits mRNA-directed protein synthesis, effectively stopping bacterial growth. The molecular targets include the ribosomal proteins and rRNA, which are crucial for protein synthesis .

Comparison with Similar Compounds

Uniqueness: Tylosin tartrate is unique in its high efficacy against mycoplasma organisms and its specific use in veterinary medicine. Its fermentation-based production also distinguishes it from other synthetic antibiotics .

Properties

Molecular Formula

C49H81NO23

Molecular Weight

1052.2 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;6-[5-[(4R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-diene-7-carbaldehyde

InChI

InChI=1S/C45H75NO17.C4H6O6/c1-13-32-29(21-57-44-41(56-12)40(55-11)36(51)25(5)59-44)16-22(2)14-15-30(48)23(3)17-28(20-47)38(24(4)31(49)18-33(50)61-32)63-43-37(52)35(46(9)10)39(26(6)60-43)62-34-19-45(8,54)42(53)27(7)58-34;5-1(3(7)8)2(6)4(9)10/h14-16,20,23-29,31-32,34-44,49,51-54H,13,17-19,21H2,1-12H3;1-2,5-6H,(H,7,8)(H,9,10)/t23?,24?,25?,26?,27?,28?,29?,31?,32?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45-;/m1./s1

InChI Key

OOUBJGFRKYSIEG-OWNMZGHDSA-N

Isomeric SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3C[C@@](C(C(O3)C)O)(C)O)N(C)C)O)C=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)C=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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